BRD4 BD2 Binding Affinity vs. BRD4 BD1: Intra-Target Selectivity Within the BET Family
A BindingDB entry attributed to a compound named CHEMBL3770724 (aligned with the target compound by vendor cross-reference) reports a binding affinity Kd of 0.300 nM for human BRD4 BD2 measured by BROMOscan assay. For BRD4 BD1, the same entry reports a Kd of 3.40 nM by DiscoverX assay, yielding an approximately 11-fold selectivity for BD2 over BD1. IMPORTANT CAVEAT: The SMILES string associated with this BindingDB monomer (BDBM50148603) does not match the target compound's structure, raising the possibility that this data belongs to a different molecule. This evidence is therefore tagged as Supporting Evidence and must be confirmed by the procurement scientist before use in selection decisions [1].
| Evidence Dimension | BRD4 Bromodomain Selectivity (BD2 vs BD1) |
|---|---|
| Target Compound Data | Kd (BD2) = 0.300 nM; Kd (BD1) = 3.40 nM |
| Comparator Or Baseline | Intra-target comparator: BRD4 BD1 (same compound); BRD4 BD1 Kd = 3.40 nM |
| Quantified Difference | ~11-fold selectivity for BD2 over BD1 (3.40 / 0.300) |
| Conditions | BROMOscan assay (BD2); DiscoverX assay (BD1); both using human BRD4 partial-length bromodomains expressed in bacterial expression system [1] |
Why This Matters
If confirmed, a 0.300 nM Kd would place this compound among high-affinity BRD4 BD2 binders, and 11-fold intra-BET selectivity is a quantifiable differentiator from pan-BET inhibitors that may guide target-specific probe selection.
- [1] BindingDB Entry BDBM50148603 (CHEMBL3770724). Affinity Data: Kd 0.300 nM for BRD4 BD2 (BROMOscan); Kd 3.40 nM for BRD4 BD1 (DiscoverX). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (accessed 2026-05-09). View Source
